Phosphonothreonine
Overview
Description
Synthesis Analysis
The asymmetric synthesis of protected phosphonates, including phosphonothreonine analogs, has been achieved through methods such as the enantiospecific synthesis, which involves coupling face-selective conjugate addition with selective enzymatic carboxylic ester hydrolysis. This process allows for the creation of phosphonothreonine suitably protected for solid-phase peptide synthesis (Ruiz et al., 1994).
Molecular Structure Analysis
The molecular structure and conformation of phosphonothreonine have been studied using crystallographic techniques. For example, N′-phosphonomethyl-l-threonine crystallizes in a zwitterion form, with an extended molecule conformation stabilized by intermolecular and intramolecular hydrogen bonds, highlighting its structural uniqueness among aminophosphonic acids (Sawka-Dobrowolska et al., 1989).
Chemical Reactions and Properties
Phosphonothreonine participates in various chemical reactions characteristic of phosphonates, such as the Kabachnik-Fields reaction, which is a three-component reaction involving an amine, an aldehyde or a ketone, and a phosphite, leading to the synthesis of α-aminophosphonates. This reaction demonstrates the reactivity of phosphonothreonine and its potential for further functionalization (Bhagat & Chakraborti, 2007).
Scientific Research Applications
Metabolic Regulation and Drug Development
Phosphonothreonine is useful in studies related to metabolic regulation and can play a role in the enhancement or inhibition of metabolic processes. It is also significant in the development of drugs aimed at treating metabolic disorders (Orsini, Sello, & Sisti, 2010).
Bone-targeting Drugs and Medical Imaging
Phosphonates, a class of compounds including phosphonothreonine, have potential applications as bone-targeting drugs. They show promise in antibacterial and anticancer activities and are used in medical imaging and diagnostics (Turhanen, Demadis, & Kafarski, 2021).
Inhibition of Osteoclast-like Cell Formation
Bisphosphonates, related to phosphonothreonine, inhibit osteoclast-like cell formation in human marrow cultures, which is related to their ability to inhibit bone resorption in vivo (Hughes, Macdonald, Russell, & Gowen, 1989).
Antiviral Agent Synthesis
The H-phosphinate derivative (R)-9-[2-(hydroxyphosphinylmethoxy)propyl]adenine, related to phosphonothreonine, shows potential as a synthetic intermediate in preparing antiviral agents (Roux, Canard, & Alvarez, 2014).
Inhibition of Serine Proteases
α-Aminoalkylphosphonate diaryl esters are potent, irreversible inhibitors of serine proteases, making them useful in studying protease function and activity in various pathological disorders (Grzywa & Sieńczyk, 2012).
Environmental Applications
Phosphonates, including phosphonothreonine, are used as chelating agents and scale inhibitors in technical and industrial applications. Their environmental behavior is mainly as complexes with calcium and magnesium in natural waters (Nowack, 2003).
Treatment of Bone Diseases
Bisphosphonates, related to phosphonothreonine, are used in treating metabolic bone diseases by targeting calcium and inhibiting osteoclast function (Rogers et al., 2000).
Future Directions
The phosphorylation of threonine residues in proteins regulates diverse biological processes, and thousands of threonine phosphorylations have been identified . An understanding of how threonine phosphorylation regulates biological function will be accelerated by general methods to biosynthesize defined phosphoproteins . It will be interesting to investigate the scope of non-natural substrates that may be incorporated by future directed evolution of the SepRS v1.0 –tRNA v2.0 CUA pair .
properties
IUPAC Name |
(2R,3S)-2-amino-3-phosphonooxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGIUJOYOXOQJ-STHAYSLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)N)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450442 | |
Record name | PHOSPHONOTHREONINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphonothreonine | |
CAS RN |
96193-69-0 | |
Record name | PHOSPHONOTHREONINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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